molecular formula C22H20BrFN2O3S B297223 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide

Cat. No. B297223
M. Wt: 491.4 g/mol
InChI Key: PGKJYHQTYCOLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide, commonly known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in the field of cancer research. It is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

Mechanism of Action

BMS-986205 selectively binds to the bromodomains of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins, which are responsible for recognizing and binding to acetylated histones. This prevents the recruitment of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins to chromatin, leading to the downregulation of oncogenic genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMS-986205 has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. In addition, BMS-986205 has been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of BMS-986205 is its selectivity for 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins, which reduces the potential for off-target effects. In addition, BMS-986205 has demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of BMS-986205 is its poor solubility, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the development of BMS-986205. One area of interest is the combination of BMS-986205 with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another area of interest is the development of more potent and selective 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide inhibitors with improved pharmacokinetic properties. Finally, the use of BMS-986205 in the treatment of other diseases, such as inflammatory disorders or viral infections, is also an area of active research.
In conclusion, BMS-986205 is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of various types of cancer. Its selectivity for 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins and good pharmacokinetic properties make it an attractive candidate for further development as a cancer therapy. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of BMS-986205 involves a multi-step process that starts with the reaction of 4-bromoaniline with 4-methylbenzylsulfonyl chloride to form 4-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)aniline. This intermediate is then reacted with 2-fluoroacetophenone in the presence of a base to form the final product, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide.

Scientific Research Applications

BMS-986205 has been extensively studied for its potential use in cancer therapy. 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins play a critical role in the regulation of gene expression, and aberrant expression of these proteins has been implicated in the development and progression of various types of cancer. BMS-986205 has been shown to inhibit the activity of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins, leading to the downregulation of oncogenic genes and the induction of apoptosis in cancer cells.

properties

Molecular Formula

C22H20BrFN2O3S

Molecular Weight

491.4 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C22H20BrFN2O3S/c1-16-6-8-17(9-7-16)14-26(30(28,29)19-12-10-18(23)11-13-19)15-22(27)25-21-5-3-2-4-20(21)24/h2-13H,14-15H2,1H3,(H,25,27)

InChI Key

PGKJYHQTYCOLDG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.